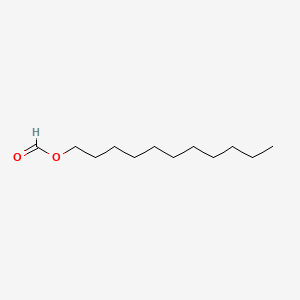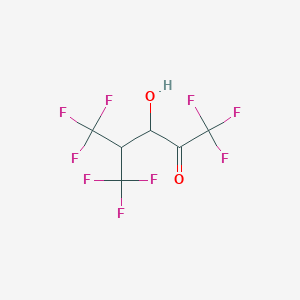
2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C6H6F6O3. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate typically involves the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol in the presence of various bases . The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the starting materials and reaction conditions are optimized for large-scale production . The process ensures high purity and consistency of the final product, which is essential for its applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for substitution reactions and oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions can produce carbonyl-containing compounds.
Aplicaciones Científicas De Investigación
2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which 2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate exerts its effects involves its interaction with molecular targets and pathways. The fluorinated groups in the compound enhance its stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: This compound is another fluorinated ether with similar applications in battery technologies.
Difluoromethyl 2,2,3,3-tetrafluoropropyl ether: Known for its use in various chemical reactions and industrial applications.
Uniqueness
2,2-Difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate stands out due to its specific combination of fluorinated groups, which provide unique chemical properties such as high stability and reactivity. These properties make it particularly valuable in applications requiring high-performance materials and chemicals .
Propiedades
Fórmula molecular |
C6H6F6O3 |
|---|---|
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
2,2-difluoroethyl 2,2,3,3-tetrafluoropropyl carbonate |
InChI |
InChI=1S/C6H6F6O3/c7-3(8)1-14-5(13)15-2-6(11,12)4(9)10/h3-4H,1-2H2 |
Clave InChI |
DCJNEQBBLMAAMI-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)F)OC(=O)OCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12084796.png)





![2-[4-Hydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12084844.png)


![(4'-Chloro-2'-fluoro-[1,1'-biphenyl]-4-yl)(piperazin-1-yl)methanone](/img/structure/B12084854.png)
